molecular formula C22H25N7O2S2 B10893130 2-({5-cyano-4-[4-(dimethylamino)phenyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide

2-({5-cyano-4-[4-(dimethylamino)phenyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide

Cat. No.: B10893130
M. Wt: 483.6 g/mol
InChI Key: WPNTYTPWYWPMHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({5-CYANO-4-[4-(DIMETHYLAMINO)PHENYL]-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL}SULFANYL)-N~1~-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)BUTANAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a pyrimidine ring, a thiadiazole ring, and a butanamide group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-CYANO-4-[4-(DIMETHYLAMINO)PHENYL]-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL}SULFANYL)-N~1~-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)BUTANAMIDE involves multiple steps, starting with the preparation of the pyrimidine and thiadiazole intermediates. The reaction conditions typically involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper. The final step involves the coupling of the intermediates under controlled temperature and pressure conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-({5-CYANO-4-[4-(DIMETHYLAMINO)PHENYL]-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL}SULFANYL)-N~1~-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-({5-CYANO-4-[4-(DIMETHYLAMINO)PHENYL]-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL}SULFANYL)-N~1~-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)BUTANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-({5-CYANO-4-[4-(DIMETHYLAMINO)PHENYL]-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL}SULFANYL)-N~1~-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-(4-(DIMETHYLAMINO)PHENYL)THIOPHEN-2-YL)METHYLENE)MALONONITRILE
  • N,N-DIMETHYL-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYLAMINE

Uniqueness

2-({5-CYANO-4-[4-(DIMETHYLAMINO)PHENYL]-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL}SULFANYL)-N~1~-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)BUTANAMIDE is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C22H25N7O2S2

Molecular Weight

483.6 g/mol

IUPAC Name

2-[[5-cyano-4-[4-(dimethylamino)phenyl]-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide

InChI

InChI=1S/C22H25N7O2S2/c1-6-16(19(31)26-22-28-27-20(33-22)12(2)3)32-21-24-17(15(11-23)18(30)25-21)13-7-9-14(10-8-13)29(4)5/h7-10,12,16H,6H2,1-5H3,(H,24,25,30)(H,26,28,31)

InChI Key

WPNTYTPWYWPMHB-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=NN=C(S1)C(C)C)SC2=NC(=C(C(=O)N2)C#N)C3=CC=C(C=C3)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.